molecular formula C32H33N3O2S2 B11644629 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11644629
M. Wt: 555.8 g/mol
InChI Key: FMLVTWXWTNPIEZ-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a quinoline ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and quinoline intermediates, followed by their coupling through sulfanyl linkages. Common reagents used in these reactions include sulfur-containing compounds, bases, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow processes. Quality control measures such as chromatography and spectroscopy are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and developing new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to identify new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be tested in preclinical studies to evaluate its efficacy and safety as a drug candidate for various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s functional groups play a crucial role in its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be compared with other compounds that have similar structural features, such as:
    • 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanol
    • 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C32H33N3O2S2

Molecular Weight

555.8 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C32H33N3O2S2/c1-22-14-16-25(17-15-22)38-19-24-18-28(36)34-30(33-24)39-20-29(37)35-27-13-9-8-12-26(27)32(4,21-31(35,2)3)23-10-6-5-7-11-23/h5-18H,19-21H2,1-4H3,(H,33,34,36)

InChI Key

FMLVTWXWTNPIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)N3C4=CC=CC=C4C(CC3(C)C)(C)C5=CC=CC=C5

Origin of Product

United States

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